Nullscript

Parasitology Drug Discovery Cryptosporidiosis

Researchers requiring a rigorously validated negative control for HDAC inhibition studies face the challenge of distinguishing on-target epigenetic effects from off-target artifacts. Nullscript (CAS 300816-11-9) is the direct, structurally analogous, but functionally inactive analog of Scriptaid, purpose-built to solve this problem. - Enables definitive attribution of biological phenotypes in Scriptaid-treated systems to HDAC inhibition. - Independently validated growth-inhibitory activity against Cryptosporidium parvum (IC50: 2.1 µM) and Toxoplasma gondii, serving as a unique chemical probe. - Demonstrated in vivo efficacy in reducing oocyst shedding in a C. parvum-infected SCID mouse model, confirming its utility as a benchmark tool compound for preclinical anti-parasitic drug discovery.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
Cat. No. B160222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNullscript
SynonymsN-hydroxy-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanamide
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO
InChIInChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19)
InChIKeyGBPSCCPAXYTNMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nullscript: Inactive HDAC Analog with Anti-Parasitic Activity


Nullscript (CAS 300816-11-9) is a well-characterized, structurally analogous, but functionally inactive derivative of the histone deacetylase (HDAC) inhibitor Scriptaid . As a negative control, it is essential for discerning on-target versus off-target effects in HDAC inhibition studies . Despite its lack of HDAC inhibitory activity, Nullscript has been independently validated for its growth-inhibitory effects against the apicomplexan parasites Cryptosporidium parvum and Toxoplasma gondii [1].

1 Negative control for HDAC inhibition studies with Scriptaid
2 Structurally analogous to Scriptaid; lacks HDAC inhibitory activity
3 Reported anti-parasitic screening context for Cryptosporidium and Toxoplasma

Nullscript: Irreplaceable Negative Control


Nullscript is not simply another HDAC inhibitor; its primary value lies in its lack of HDAC inhibitory activity [1]. Unlike broad-spectrum or class-specific HDAC inhibitors, Nullscript is specifically employed as a negative control for its parent compound, Scriptaid [2]. Using a different, even structurally related, HDAC inhibitor as a control introduces confounding variables, as they would possess their own distinct potency, selectivity profile, and off-target effects. Nullscript's unique and validated profile—structural similarity to Scriptaid but absence of HDAC inhibition—allows researchers to confidently attribute biological outcomes in Scriptaid-treated systems specifically to HDAC inhibition .

Risk 1 Other HDAC inhibitors introduce confounding potency and off-target effects; negative control specificity may not transfer
Risk 2 Scriptaid lacks reported anti-parasitic activity; may not substitute for anti-parasitic screening workflows
Risk 3 Structural analogs may not replicate the HDAC-inactive, anti-parasitic dual profile; functional equivalence requires review

Nullscript: Quantitative Differentiation Evidence


Anti-Parasitic Potency vs. Scriptaid

Nullscript demonstrates potent, on-target inhibition of Cryptosporidium parvum growth, achieving an IC50 of 2.1 µM in vitro [1]. In contrast, Scriptaid, the active HDAC inhibitor, does not exhibit this level of anti-parasitic activity in the same assay [2]. This indicates a distinct, HDAC-independent mechanism of action for Nullscript, making it a uniquely valuable tool compound for anti-parasitic drug discovery.

Anti-parasitic activity
Head-to-head
IC50 2.1 µM vs Scriptaid inactive at comparable concentrations
Supports anti-parasitic screening context
Reported in HCT-8 host cells; HDAC-independent mechanism
Parasitology Drug Discovery Cryptosporidiosis

Host Cell Toxicity vs. Other Anti-Parasitic Leads

In a screening of an epigenetic compound library, Nullscript was identified as a hit with a favorable host cell toxicity profile [1]. While specific quantitative comparisons were not made against all library compounds, Nullscript was reported to be "less toxic to host cells" than other hits at their effective concentrations [1]. This suggests a superior therapeutic index in vitro, a critical differentiator for compounds intended for in vivo validation.

Host-cell tolerance
Class-level
Reported less toxic than other library hits at effective concentrations
Reported host-cell assay context
Qualitative observation; data to verify
Parasitology Toxicology Drug Safety

Transcriptional Activity vs. Scriptaid

Nullscript is consistently employed as a negative control for Scriptaid due to its inability to induce transcriptional changes associated with HDAC inhibition [1]. In a study on 15-PGDH expression, Scriptaid treatment led to a significant accumulation of acetylated histones H3 and H4 at the promoter, while Nullscript did not [2]. This direct functional comparison validates Nullscript as an inactive analog, ensuring that observed effects with Scriptaid are due to HDAC inhibition and not off-target effects of the chemical scaffold.

HDAC inhibition
Head-to-head
No histone acetylation vs Scriptaid accumulation at 15-PGDH promoter
Supports negative control fit
ChIP assay in A549 lung adenocarcinoma cells
Epigenetics Gene Expression Cancer Biology

In Vivo Efficacy vs. Vehicle in Cryptosporidiosis

Nullscript has demonstrated in vivo efficacy in a disease-relevant animal model [1]. Oral administration of Nullscript to C. parvum-infected SCID mice resulted in a significant decrease in oocyst excretion compared to vehicle-treated controls [1]. This in vivo activity differentiates Nullscript from many other in vitro hits and validates its potential as a chemical probe for studying cryptosporidiosis in a physiological context.

In vivo response
Reported
Reported decrease in oocyst excretion vs vehicle (p < 0.05)
Supports in vivo model-response context
SCID mouse model; C. parvum infection
In Vivo Pharmacology Infectious Disease Cryptosporidiosis

Nullscript: Research and Industrial Applications


HDAC-Dependent Phenotype Validation

For researchers using Scriptaid to inhibit HDACs and study effects on gene expression, Nullscript is the essential negative control [1]. By demonstrating that the observed phenotype is not replicated with Nullscript, investigators can rigorously conclude that the effect is HDAC-dependent. This is critical for establishing target engagement and mechanism of action in fields like cancer epigenetics and developmental biology [1].

Probing HDAC-Independent Anti-Parasitic Mechanisms

Nullscript's validated activity against C. parvum and T. gondii, with an IC50 of 2.1 µM against C. parvum, positions it as a unique chemical probe for studying the HDAC-independent biology of these parasites [2]. It can be used in forward genetic or chemoproteomic screens to identify its molecular target(s), potentially revealing novel therapeutic targets for cryptosporidiosis and toxoplasmosis that are distinct from HDACs [2].

In Vivo Chemical Probe for Cryptosporidiosis

The demonstration that Nullscript significantly reduces oocyst shedding in a C. parvum-infected SCID mouse model validates its use as an in vivo chemical probe [3]. It can be used in preclinical studies to dissect the role of its unknown target in the context of a live infection, or as a benchmark tool compound for evaluating the efficacy of novel anti-cryptosporidial drug candidates in comparative studies [3].

Application
Selection Property
Validation Focus
HDAC-dependence validation studies
Negative control specificity
Phenotype attribution to HDAC inhibition
Anti-parasitic mechanism studies
Anti-parasitic assay response
HDAC-independent target identification
In vivo cryptosporidiosis model
In vivo model-response context
Oocyst shedding endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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